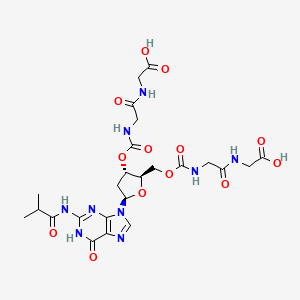
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring, a furan ring, and an acrylonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.
Attachment of the Isobutylphenyl Group: The isobutylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using isobutylbenzene and a suitable thiazole derivative.
Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between a thiazole-aldehyde intermediate and malononitrile in the presence of a base.
Formation of the Furan Ring: The furan ring can be synthesized by the cyclization of appropriate precursors such as 2,5-dimethylfuran and an aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.
Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to the corresponding amine or alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Amine or alkane derivatives of the acrylonitrile moiety.
Substitution: Various functionalized thiazole derivatives.
科学的研究の応用
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions, facilitating the formation of desired products.
Biology
Medicinal Chemistry: The compound may exhibit biological activity, making it a potential candidate for drug development. It could be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
Pharmacology: The compound may be studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and interference with DNA or RNA function.
類似化合物との比較
Similar Compounds
(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(5-methylfuran-2-yl)acrylonitrile: can be compared to other thiazole and furan derivatives, such as:
Uniqueness
- Structural Features : The combination of a thiazole ring, a furan ring, and an acrylonitrile moiety in a single molecule is unique and may confer distinct chemical and biological properties.
- Reactivity : The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
- Biological Activity : The specific arrangement of functional groups may result in unique biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
(Z)-3-(5-methylfuran-2-yl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2OS/c1-14(2)10-16-5-7-17(8-6-16)20-13-25-21(23-20)18(12-22)11-19-9-4-15(3)24-19/h4-9,11,13-14H,10H2,1-3H3/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVDBRBQOMICSS-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{[1-(2-Chlorobenzenesulfonyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2612625.png)

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B2612629.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2612631.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2612633.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612638.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2612639.png)


![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)
![Methyl2-fluoro-2-[(1s,3s)-3-aminocyclobutyl]acetatehydrochloride,cis](/img/structure/B2612646.png)
![2-isopropyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2612647.png)
